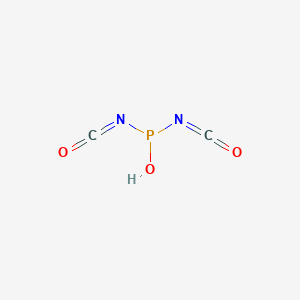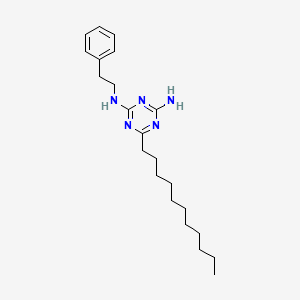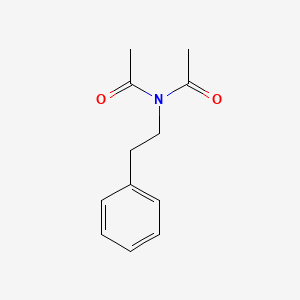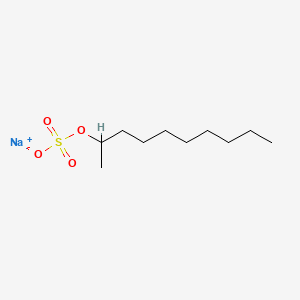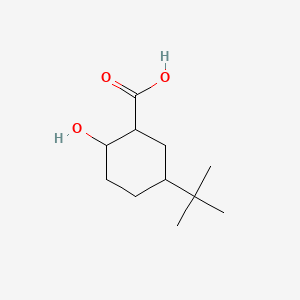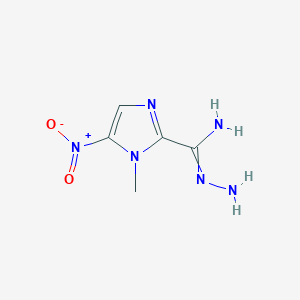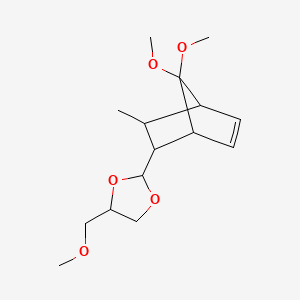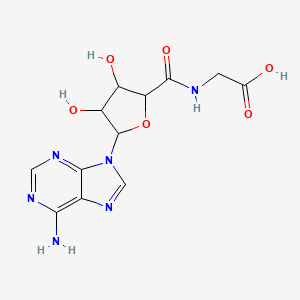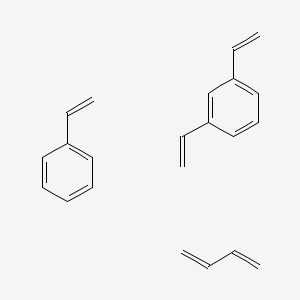
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene is a compound that consists of three distinct chemical entities: 1,3-bis(ethenyl)benzene, buta-1,3-diene, and styrene. This compound is known for its versatile applications in various fields, including polymer chemistry and materials science. It is commonly used in the production of synthetic rubbers and plastics due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene can be synthesized through a polymerization process. The polymerization of styrene and buta-1,3-diene is typically carried out using free-radical initiators. The reaction conditions include:
Temperature: The polymerization is usually conducted at temperatures ranging from 50°C to 100°C.
Pressure: The reaction is carried out under atmospheric pressure.
Solvent: Common solvents used include toluene and benzene.
Industrial Production Methods
In industrial settings, the production of this compound involves emulsion polymerization. This method uses a soap-stabilized water emulsion of styrene and buta-1,3-diene, which is polymerized in continuous reactors . The process is controlled to achieve the desired molecular weight and properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly on the benzene ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst at room temperature.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alkanes and alkenes.
Substitution: Halogenated benzene derivatives and nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene has numerous applications in scientific research:
Chemistry: Used in the synthesis of various polymers and copolymers, which are essential in materials science.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable and controlled-release matrices.
Industry: Widely used in the production of synthetic rubbers, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 1,3-bis(ethenyl)benzene;buta-1,3-diene;styrene involves the polymerization of its monomeric units. The polymerization process is initiated by free radicals, which propagate the reaction by adding to the double bonds of the monomers. This results in the formation of long polymer chains with unique mechanical and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Divinylbenzene: Similar in structure but lacks the buta-1,3-diene component.
Styrene-Butadiene Rubber (SBR): A copolymer of styrene and buta-1,3-diene, commonly used in the rubber industry.
Acrylonitrile Butadiene Styrene (ABS): A terpolymer that includes acrylonitrile, providing additional chemical resistance.
Uniqueness
1,3-Bis(ethenyl)benzene;buta-1,3-diene;styrene is unique due to its combination of three distinct monomers, which impart a balance of rigidity, flexibility, and chemical resistance. This makes it highly versatile for various applications, particularly in the production of high-performance materials .
Eigenschaften
CAS-Nummer |
26471-45-4 |
|---|---|
Molekularformel |
C22H24 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1,3-bis(ethenyl)benzene;buta-1,3-diene;styrene |
InChI |
InChI=1S/C10H10.C8H8.C4H6/c1-3-9-6-5-7-10(4-2)8-9;1-2-8-6-4-3-5-7-8;1-3-4-2/h3-8H,1-2H2;2-7H,1H2;3-4H,1-2H2 |
InChI-Schlüssel |
WREGNPCWXFCVRF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC(=CC=C1)C=C |
Physikalische Beschreibung |
Light amber solid; [Redox Pty MSDS] |
Verwandte CAS-Nummern |
26471-45-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)


![2,4-Di-tert-butyl-6-(2H-naphtho[1,2-d][1,2,3]triazol-2-yl)phenol](/img/structure/B14682588.png)
